4-(Imidazol-1-yl)phenol

Chemiluminescence immunoassay Signal enhancement HRP-luminol system

4-(Imidazol-1-yl)phenol (4-IMP) is a dual-function phenylimidazole that outperforms generic 4-halophenols as an HRP-luminol chemiluminescence enhancer. Its imidazole ring provides unique π-delocalization for radical stabilization, delivering a 6.0× RLU advantage over 4-iodophenol at low HRP concentrations and maintaining linear kinetics at ≤6 ng mL⁻¹ enzyme loading. This makes it essential for high-sensitivity CLEIA kits and low-cost POC assays. Beyond diagnostics, it is a validated fragment hit for influenza PAN endonuclease (PDB 4M5R, 1.40 Å) and a patent-validated IspF inhibitor scaffold. Procure with confidence for demanding R&D applications.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 10041-02-8
Cat. No. B155665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Imidazol-1-yl)phenol
CAS10041-02-8
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CN=C2)O
InChIInChI=1S/C9H8N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7,12H
InChIKeyCYKCUAPYWQDIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Imidazol-1-yl)phenol (CAS 10041-02-8) – The Imidazole-Phenol Hybrid for Quantitative Chemiluminescence Enhancement and Fragment-Based Drug Discovery


4-(Imidazol-1-yl)phenol (4-IMP) is a phenylimidazole building block combining an imidazole ring and a para-phenol moiety, giving it dual functionality as a potent chemiluminescence signal enhancer and a validated fragment hit for influenza endonuclease. Unlike simple 4-halophenols, 4-IMP achieves superior radical stabilization through π-delocalization conferred by the imidazole substituent [1]. It has been co-crystallized with pandemic 2009 H1N1 influenza polymerase acidic protein N-terminal endonuclease domain (PAN) at 1.40 Å resolution, confirming a specific active-site binding mode that initiated a structure-based optimization campaign [2].

Why 4-(Imidazol-1-yl)phenol Cannot Be Swapped for 4-Iodophenol or 4-Bromophenol in HRP-Luminol Chemiluminescence Immunoassays


Phenolic enhancers in the horseradish peroxidase (HRP)-luminol system operate by stabilising the phenoxyl radical intermediate; the electronic nature of the para-substituent directly determines radical lifetime and, consequently, chemiluminescence intensity. A head-to-head evaluation of ten enhancers demonstrated that the imidazole ring on 4-IMP provides resonance stabilisation through π-delocalisation that halogen, methoxy, or phenyl substituents cannot match [1]. This translates into quantitative gaps in relative luminescent units (RLU) that make generic 4-halophenols inadequate for high-sensitivity diagnostic applications. Furthermore, the narrow HRP-concentration window in which each enhancer performs optimally means that selecting the wrong phenol directly compromises assay linearity and lower limit of detection [1].

4-(Imidazol-1-yl)phenol (CAS 10041-02-8) – Product-Specific Quantitative Differentiation Versus Closest Chemical Analogs


4-IMP Yields 6.0× Higher Chemiluminescence Signal Than 4-Iodophenol at Low HRP Concentration

In a direct comparative study of ten enhancers, 4-(imidazol-1-yl)phenol (4-IMP) generated substantially higher relative luminescent unit (RLU) maxima than 4-iodophenol (4-IOP), 4-bromophenol (4-BOP), and 4-hydroxy-4′-iodobiphenyl (HIOP) across all tested horseradish peroxidase (HRP) concentrations [1]. At 5 ng mL⁻¹ HRP, 4-IMP achieved an RLU(max) of 2,193,420 versus 365,110 for 4-IOP—a 6.0-fold advantage [1]. At 50 ng mL⁻¹ HRP, 4-IMP reached 44,702,300 RLU versus 9,534,420 for 4-IOP (4.7×) and 7,620,800 for HIOP (5.9×) [1].

Chemiluminescence immunoassay Signal enhancement HRP-luminol system

4-IMP Achieves Peak Enhancement at Only 0.2% DMF, the Lowest Organic-Solvent Requirement Among Top Four Enhancers

The optimal solvent condition for each enhancer was determined by dissolving the compounds in DMF and measuring RLU. 4-IMP required only 0.2% (v/v) DMF to reach maximum enhancement, whereas 4-BOP needed 1.6%, and both 4-IOP and HIOP required 3.2% DMF [1]. The corresponding optimal aqueous-phase concentrations were 1 mM for 4-IMP, 1 mM for 4-BOP, 0.5 mM for 4-IOP, and 1 mM for HIOP [1].

Chemiluminescence enhancer formulation Organic solvent tolerance HRP stability

4-IMP Is the Only Recommended Enhancer for HRP Concentrations Below 6 ng mL⁻¹

The study established distinct HRP concentration windows in which each enhancer provides the longest constant-time (CT) signal. When HRP concentration is 0–6 ng mL⁻¹, 4-IMP is the sole enhancer that yields both high RLU and extended stable luminescence; at 5 ng mL⁻¹ HRP, 4-IMP gave a CT of 100 s versus instability for 4-IOP, 4-BOP, and HIOP [1]. For 6–25 ng mL⁻¹ HRP, 4-IOP becomes preferable, and for 25–80 ng mL⁻¹, HIOP is recommended [1].

Chemiluminescent enhanced solution HRP concentration range Signal stability

4-IMP Is a Structurally Validated Fragment Hit for Influenza PAN Endonuclease with a 1.40 Å Crystal Structure

In a high-resolution crystallographic fragment screen against pandemic 2009 H1N1 influenza PAN endonuclease, 4-(imidazol-1-yl)phenol was identified as a hit that binds in the active-site cleft. The co-crystal structure (PDB 4M5R) was solved at 1.40 Å, revealing specific interactions with the catalytic metal ions [1]. The compound showed an IC₅₀ of 1,000 μM in a fluorescence-based enzyme assay [1]. Structure-based optimization from this fragment hit yielded a hydroxypyridinone series with IC₅₀ values as low as 11 nM and antiviral EC₅₀ of 11 μM in MDCK cells [1]. Other simple phenols screened in the same campaign did not yield this binding mode.

Fragment-based drug discovery Influenza endonuclease inhibitor Crystallographic fragment screening

4-(Imidazol-1-yl)phenol and Its 5-yl Regioisomer Are Patent-Claimed IspF Inhibitors Targeting the MEP Pathway Absent in Humans

US Patent 20150175582 explicitly claims 4-(1H-imidazol-1-yl)phenol and 4-(1H-imidazol-5-yl)phenol as inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MECDP) synthase (IspF), a key enzyme in the non-mevalonate (MEP) isoprenoid biosynthesis pathway [1]. The MEP pathway is essential in many Gram-negative bacteria and Plasmodium falciparum but is absent in humans, making it an attractive antimicrobial target [1]. The most potent imidazole-series compound disclosed, HGN-0095, achieved 88.3% inhibition of Burkholderia spp. at 1 mM, and compounds from the series showed anti-bacterial activity against Burkholderia thailandensis [1].

Isoprenoid biosynthesis inhibitor IspF (MECDP synthase) Antibacterial drug discovery

4-IMP-Derived IPPIE Reagent Enables Selective Fluorescent Derivatization of Aliphatic Amines in Complex Matrices

4-(Imidazol-1-yl)phenol was used as a precursor to synthesize 1-(1H-imidazol-1-yl)-2-(2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)ethanone (IPPIE), a fluorescent reagent for HPLC analysis of aliphatic amines (C1–C12) [1]. Under optimised conditions (ACN-HCl, 80 °C, 8 min), interfering aromatic amines, aliphatic alcohols, and phenols gave derivatisation yields below 5%, resulting in matrix effects of less than 4% [1]. This selectivity profile is not achievable with 4-halophenol-derived reagents.

Fluorescent derivatization reagent HPLC-fluorescence detection Aliphatic amine analysis

4-(Imidazol-1-yl)phenol – Evidence-Based Application Scenarios for Scientific Procurement and Industrial Use


High-Sensitivity Chemiluminescence Immunoassays (CLEIA) Requiring Maximum Signal-to-Noise Ratio

Based on the 6.0× RLU advantage of 4-IMP over 4-iodophenol at low HRP concentrations [1], diagnostic kit manufacturers developing chemiluminescent enzyme-linked immunosorbent assays (CLEIA) for low-abundance biomarkers should select 4-IMP as the primary enhancer. Its ability to generate RLU in the 10⁷ order of magnitude at optimal concentration directly translates into lower limits of detection.

Low-HRP-Concentration Immunoassay Formats for Resource-Limited or Point-of-Care Settings

When HRP-conjugate loading is limited to ≤6 ng mL⁻¹ for cost or stability reasons, 4-IMP is the only enhancer that maintains both high signal and stable luminescence kinetics [1]. This makes it the enhancer of choice for point-of-care lateral-flow readers and low-cost microplate assays.

Fragment-Based Drug Discovery Campaigns Targeting Influenza Endonuclease

Medicinal chemistry groups pursuing influenza PAN endonuclease inhibitors can use 4-IMP as a validated fragment hit with an experimentally determined binding pose (PDB 4M5R, 1.40 Å) [2]. The fragment-to-lead trajectory established in the literature provides a proven optimisation path toward nanomolar inhibitors.

Antibacterial and Antimalarial Research Targeting the MEP Isoprenoid Pathway

For laboratories screening inhibitors of the non-mevalonate isoprenoid biosynthesis pathway, 4-IMP is one of the few commercially available, patent-validated IspF inhibitor scaffolds [3]. Its use as a starting point for structure-activity relationship studies against Burkholderia pseudomallei and Plasmodium falciparum is supported by patent data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Imidazol-1-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.